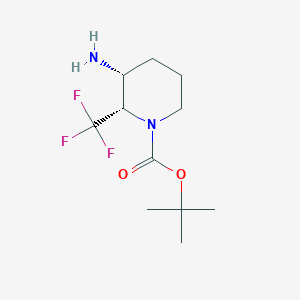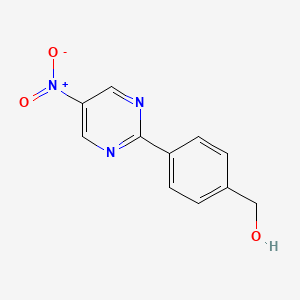
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol This compound features a phenyl group substituted with a nitropyrimidinyl moiety and a methanol group
Méthodes De Préparation
The synthesis of (4-(5-Nitropyrimidin-2-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-nitropyrimidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Applications De Recherche Scientifique
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4-(5-Nitropyrimidin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
(4-(5-Nitropyrimidin-2-yl)phenyl)methanol can be compared with other similar compounds, such as:
(4-(5-Nitropyrimidin-2-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-(5-Nitropyrimidin-2-yl)phenyl)amine: Similar structure but with an amine group instead of methanol.
(4-(5-Nitropyrimidin-2-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of methanol.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, leading to variations in their applications and biological activities .
Propriétés
Formule moléculaire |
C11H9N3O3 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
[4-(5-nitropyrimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9N3O3/c15-7-8-1-3-9(4-2-8)11-12-5-10(6-13-11)14(16)17/h1-6,15H,7H2 |
Clé InChI |
LOUZJEZVMAWAFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=NC=C(C=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


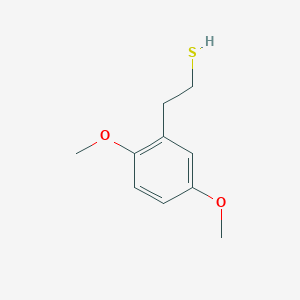

![(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B12992502.png)
![4-(6,8-Dibromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B12992512.png)
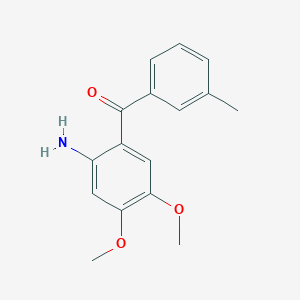
![methyl 2-(rel-(1R,5S,6r)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12992519.png)

![3-Iodo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12992528.png)
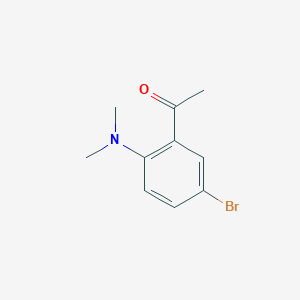
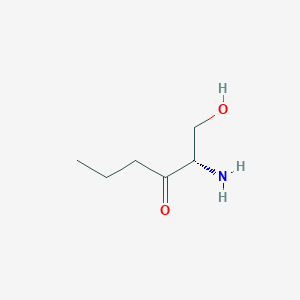
![7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12992553.png)
![5,5-Difluoro-2-azabicyclo[4.1.0]heptane](/img/structure/B12992559.png)

